molecular formula C12H12O2 B1485578 (3S,4R)-4-(2-phenylethynyl)oxolan-3-ol CAS No. 2165694-89-1

(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol

Cat. No.: B1485578
CAS No.: 2165694-89-1
M. Wt: 188.22 g/mol
InChI Key: OLNLWSCLPOKATM-VXGBXAGGSA-N
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Description

(3S,4R)-4-(2-Phenylethynyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative characterized by a stereospecific (3S,4R) configuration and a 2-phenylethynyl substituent at the 4-position of the oxolane ring. The phenylethynyl group consists of an aromatic phenyl ring linked via an ethynyl (-C≡C-) spacer, introducing significant steric bulk and electronic conjugation.

Properties

IUPAC Name

(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12-9-14-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,8-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLWSCLPOKATM-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

The oxolan-3-ol scaffold is highly versatile, accommodating diverse substituents that modulate properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Notes
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidinyl (N-containing) C₈H₁₅NO₂ 157.21 ≥95% Lab-grade, discontinued
(3S,4R)-4-(Dimethylamino)oxolan-3-ol Dimethylamino (N-containing) C₆H₁₃NO₂ 131.18* N/A Supplier-listed
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol Sulfanyl (S-containing) C₇H₁₄O₂S 162.25* N/A Sulfur-containing analog
5-Bromo-1-[(3S)-oxolan-3-yl]indazole Bromoindazole C₁₁H₁₁BrN₂O 283.12* N/A Brominated heterocyclic derivative
(3R,4S)-4-(Benzylamino)oxolan-3-ol Benzylamino (N-containing) C₁₁H₁₅NO₂ 193.24* N/A Synthon for complex synthesis

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects: The phenylethynyl group in the target compound introduces π-conjugation and electron-withdrawing character, contrasting with electron-donating groups like pyrrolidinyl or dimethylamino .

Physicochemical Properties

  • Polarity: Sulfanyl and amino substituents enhance polarity compared to the phenylethynyl group, affecting logP values (predicted logP for phenylethynyl analog: ~2.5 vs. ~1.2 for dimethylamino ).
  • Stability : The ethynyl group may confer susceptibility to oxidative degradation, whereas saturated substituents (e.g., pyrrolidinyl ) enhance stability.

Research Findings and Trends

  • Structural Trends: Smaller substituents (e.g., dimethylamino ) favor crystallinity, as evidenced by SHELX refinement applications .
  • Supplier Data : Commercial availability of analogs (e.g., Biosynth’s discontinued pyrrolidinyl derivative ) indicates industrial interest in oxolan-3-ol derivatives for drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-(2-phenylethynyl)oxolan-3-ol

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